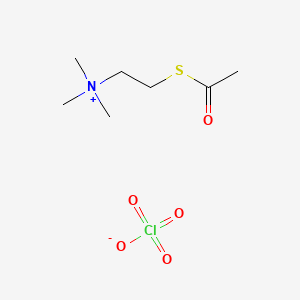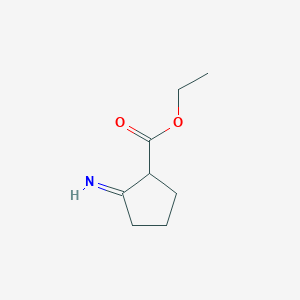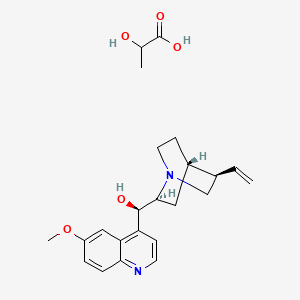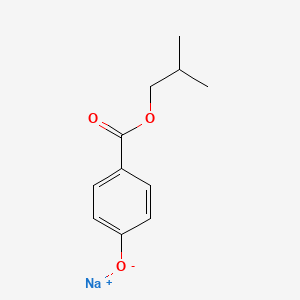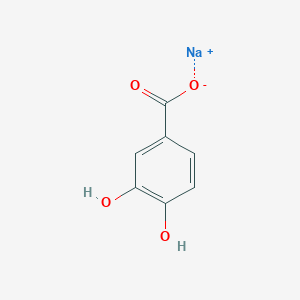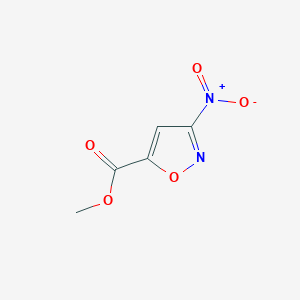
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate
Übersicht
Beschreibung
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate, also known as NaI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and thyroid cancer treatment. NaI is a derivative of tyrosine, which is an amino acid that is essential for protein synthesis in the human body. NaI is a radiopharmaceutical compound that contains radioactive iodine, which emits gamma radiation that can be detected by medical imaging devices.
Wirkmechanismus
The mechanism of action of Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate involves the selective uptake of radioactive iodine by cancer cells in the body. Cancer cells have a higher rate of iodine uptake than normal cells, which allows the radioactive iodine to selectively target and destroy cancer cells. The gamma radiation emitted by Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate also damages the DNA of cancer cells, leading to their destruction.
Biochemische Und Physiologische Effekte
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate has a number of biochemical and physiological effects on the body. The radioactive iodine in Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate can cause damage to DNA and other cellular structures, leading to cell death. This effect is particularly pronounced in cancer cells, which have a higher rate of iodine uptake than normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate has several advantages and limitations for use in lab experiments. One advantage is its high specificity for cancer cells, which allows for targeted therapy and imaging. Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is also relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One limitation of Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is its short half-life, which means that it must be used soon after synthesis. Additionally, the radioactive nature of Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate requires special handling and disposal procedures to prevent contamination and exposure to radiation.
Zukünftige Richtungen
There are several future directions for research on Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate. One area of interest is the development of new synthesis methods that can produce Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate more efficiently and with higher purity. Another area of research is the development of new applications for Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate, such as in the treatment of other types of cancer or in the diagnosis of other medical conditions.
Overall, Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is a promising compound with a wide range of potential applications in medical imaging and cancer treatment. Ongoing research will continue to explore the many ways in which this compound can be used to improve human health and well-being.
Wissenschaftliche Forschungsanwendungen
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate has been extensively studied for its potential applications in medical imaging and thyroid cancer treatment. In medical imaging, Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is used as a radiotracer to detect the presence of cancer cells in the body. The radioactive iodine emits gamma radiation that can be detected by medical imaging devices, allowing doctors to locate and diagnose cancerous tumors.
In thyroid cancer treatment, Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate is used as a targeted therapy to destroy cancer cells in the thyroid gland. The radioactive iodine is selectively taken up by the thyroid gland, where it emits radiation that destroys cancer cells while sparing healthy tissue. This treatment is known as radioactive iodine therapy and is a common treatment option for thyroid cancer patients.
Eigenschaften
IUPAC Name |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXSUDPJJJJLC-UTONKHPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)[O-])N)I)I)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate | |
CAS RN |
41670-36-4 | |
| Record name | D-Triiodothyronine sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



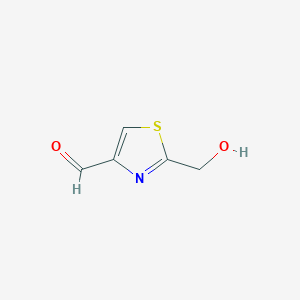
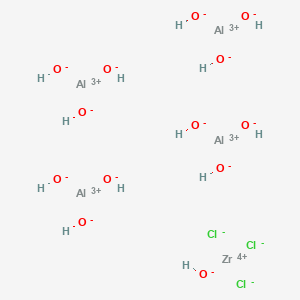
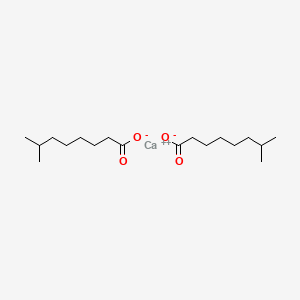
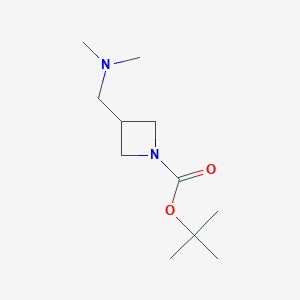
![[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1629941.png)
